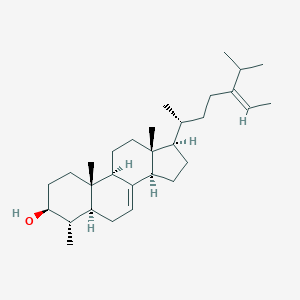

Citrostadienol

Vue d'ensemble

Description

Citrostadienol (CAS: 474-40-8) is a tetracyclic triterpenoid and a member of the 4-methylsterol class. Its molecular formula is C₃₀H₅₀O, with a molecular weight of 426.72 g/mol. Structurally, it is defined as (3β,4α,5α,24Z)-4-methylstigmasta-7,24(28)-dien-3-ol . It is widely distributed in plants, including Panax ginseng seeds, Premna species, beech nut oil (Fagus sylvatica), and argan oil . This compound has been isolated from cold-pressed oils and unsaponifiable fractions, where it serves as a biomarker for authenticity testing (e.g., distinguishing avocado oil from adulterants) .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

L'α1-Sitostérol peut être synthétisé par divers procédés chimiques. Une méthode courante implique l'extraction de phytostérols à partir d'huiles végétales, suivie d'une purification et d'une cristallisation. Le processus d'extraction implique généralement l'utilisation de solvants tels que l'hexane ou l'éthanol pour séparer les phytostérols de la matière végétale. Les phytostérols purifiés sont ensuite soumis à une cristallisation pour obtenir l'α1-Sitostérol sous sa forme pure .

Méthodes de production industrielle

Dans les environnements industriels, l'α1-Sitostérol est souvent produit comme sous-produit du processus de raffinage des huiles végétales. L'huile végétale brute est d'abord dégommée pour éliminer les phospholipides, puis neutralisée pour éliminer les acides gras libres. L'huile est ensuite soumise à un processus appelé désodorisation, qui implique le chauffage de l'huile sous vide pour éliminer les composés volatils. Au cours de ce processus, les phytostérols, y compris l'α1-Sitostérol, sont concentrés et peuvent être extraits pour une purification ultérieure .

Analyse Des Réactions Chimiques

Types de réactions

L'α1-Sitostérol subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont souvent utilisées pour modifier le composé pour des applications spécifiques ou pour étudier ses propriétés chimiques .

Réactifs et conditions courantes

Oxydation : L'α1-Sitostérol peut être oxydé en utilisant des réactifs tels que le permanganate de potassium ou le trioxyde de chrome. Ces réactions se produisent généralement en milieu acide et conduisent à la formation de dérivés oxydés de l'α1-Sitostérol.

Réduction : La réduction de l'α1-Sitostérol peut être réalisée en utilisant des réactifs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium. Ces réactions sont généralement effectuées dans des solvants anhydres tels que le tétrahydrofurane ou l'éther diéthylique.

Substitution : Les réactions de substitution impliquant l'α1-Sitostérol utilisent souvent des réactifs tels que les halogènes ou les agents alkylants.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de l'α1-Sitostérol peut produire des dérivés oxydés tels que les oxydes de sitostérol, tandis que la réduction peut produire des formes réduites du composé. Les réactions de substitution peuvent conduire à la formation de divers dérivés de l'α1-Sitostérol avec différents groupes fonctionnels .

Applications de la recherche scientifique

L'α1-Sitostérol a une large gamme d'applications de recherche scientifique, y compris son utilisation en chimie, en biologie, en médecine et dans l'industrie. En chimie, l'α1-Sitostérol est souvent utilisé comme matière première pour la synthèse d'autres composés. En biologie, il est étudié pour ses bienfaits potentiels pour la santé, notamment sa capacité à réduire le taux de cholestérol et ses propriétés anti-inflammatoires. En médecine, l'α1-Sitostérol est étudié pour son utilisation potentielle dans le traitement d'affections telles que l'hypercholestérolémie et l'hypertrophie bénigne de la prostate. Dans l'industrie, l'α1-Sitostérol est utilisé comme additif dans les produits alimentaires et les compléments alimentaires en raison de ses bienfaits potentiels pour la santé .

Mécanisme d'action

Le mécanisme d'action de l'α1-Sitostérol implique son interaction avec diverses cibles moléculaires et voies dans l'organisme. L'un des principaux mécanismes par lesquels l'α1-Sitostérol exerce ses effets est l'inhibition de l'absorption du cholestérol dans l'intestin. Ceci est réalisé en entrant en compétition avec le cholestérol pour son incorporation dans les micelles, qui sont nécessaires à l'absorption du cholestérol. En conséquence, moins de cholestérol est absorbé, ce qui conduit à une diminution du taux de cholestérol sanguin. De plus, il a été démontré que l'α1-Sitostérol module les voies inflammatoires, y compris la voie de signalisation du facteur nucléaire kappa B (NF-kappa B), ce qui contribue à ses effets anti-inflammatoires .

Applications De Recherche Scientifique

Anticancer Properties

Mechanism of Action

Citrostadienol has demonstrated significant anticancer effects in various studies. Research indicates that it can suppress cell proliferation and induce apoptosis in cancer cells. For instance, a study published in Cancer Letters reported that this compound inhibited the proliferation and migration of human esophageal squamous carcinoma cells. Another study in Oncology Letters found that it triggered programmed cell death in human breast cancer cells through mechanisms involving increased expression of Fas protein and activation of caspases .

Case Study: Breast Cancer

In a controlled laboratory setting, this compound was tested on MCF-7 and MDA-MB-231 breast cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent against breast cancer . The compound's ability to interfere with critical pathways involved in tumor growth positions it as a promising candidate for further clinical investigation.

Antimicrobial Activity

Antibacterial and Antifungal Effects

this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against foodborne pathogens such as Escherichia coli and Staphylococcus aureus, indicating its potential use as a natural preservative in food products. Additionally, research published in Mycobiology demonstrated that this compound displayed antifungal activity against several pathogenic fungal strains.

Data Table: Antimicrobial Efficacy

| Pathogen | Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | Bacteria | 0.5 mg/mL |

| Staphylococcus aureus | Bacteria | 0.3 mg/mL |

| Candida albicans | Fungus | 0.4 mg/mL |

| Aspergillus niger | Fungus | 0.6 mg/mL |

Nutritional Applications

Role in Dietary Supplements

this compound is found in various plant sources such as apricot kernels and slippery elm, contributing to their nutritional profiles. Its structural similarity to other phytosterols suggests potential benefits for cholesterol management and overall cardiovascular health.

Case Study: Dietary Impact

A study examining the effects of apricot kernel oil on cholesterol levels found that consumption led to significant reductions in LDL cholesterol among participants, attributed to the presence of this compound and related sterols . This highlights its potential role in functional foods aimed at improving heart health.

Synthesis and Modification

Synthesis Techniques

this compound can be synthesized through various chemical methods, allowing for the production of derivatives with enhanced pharmacological properties. Research into synthetic pathways has shown promise in generating compounds with improved efficacy against specific diseases .

Mécanisme D'action

The mechanism of action of alpha1-Sitosterol involves its interaction with various molecular targets and pathways in the body. One of the primary mechanisms by which alpha1-Sitosterol exerts its effects is by inhibiting the absorption of cholesterol in the intestines. This is achieved by competing with cholesterol for incorporation into micelles, which are necessary for the absorption of cholesterol. As a result, less cholesterol is absorbed, leading to lower blood cholesterol levels. Additionally, alpha1-Sitosterol has been shown to modulate inflammatory pathways, including the nuclear factor kappa B (NF-kappa B) signaling pathway, which contributes to its anti-inflammatory effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally and Functionally Similar Compounds

Quantitative Distribution in Plant Sources

Citrostadienol’s concentration varies significantly across plant matrices, often coexisting with other sterols:

Table 1: Comparative Phytosterol Levels in Selected Oils and Seeds

Key Observations :

- This compound is the dominant 4-methylsterol in HPO but a minor component in argan oil, where schottenol predominates .

- In Panax ginseng, its levels increase post-dehiscence, suggesting a role in seed maturation .

Functional and Pharmacological Comparisons

Membrane and Adaptive Roles

- This compound: Contributes to membrane fluidity in plants under environmental stress. Its presence in beech nut oil correlates with climate adaptability .

- β-Sitosterol: A 4-desmethylsterol that reduces cholesterol absorption in humans, unlike this compound, which lacks direct evidence for this activity .

- 24-Methylenecycloartanol: Co-occurs with this compound in ginseng and peanut oils; both are implicated in brassinosteroid synthesis .

Pharmacological Activities

- Schottenol: Unique to argan oil, exhibits antioxidant properties but lacks this compound’s cytotoxic profile .

- Cycloartenol: Found in rice bran, shows anti-inflammatory effects but differs in ring structure (cyclopropane group) .

Analytical and Industrial Significance

- Authentication Marker: this compound’s absence in soybean and rapeseed oils makes it a key identifier for avocado oil authenticity .

Activité Biologique

Citrostadienol, a naturally occurring steroid classified within the 4-monomethylsterol group, has garnered attention for its diverse biological activities. This compound, also known as alpha1-sitosterol, has been isolated from various plant sources, including Prunus armeniaca (apricot) and Ulmus rubra (slippery elm). Its molecular formula is C30H50O, with a molecular weight of 426.7 g/mol. This article explores the biological activity of this compound, focusing on its anticancer properties, antioxidant activity, and potential therapeutic applications.

Anticancer Properties

Recent studies have highlighted this compound's potential as an anticancer agent. Research published in "Cancer Letters" demonstrated that this compound effectively suppressed the proliferation and migration of human esophageal squamous carcinoma cells. Additionally, findings in "Oncology Letters" indicated that this compound induced apoptosis in human breast cancer cells. These studies suggest that this compound may serve as a therapeutic agent in oncology, although further research is necessary to establish its efficacy and safety in clinical settings.

Summary of Anticancer Studies

| Study Source | Cancer Type | Key Findings |

|---|---|---|

| Cancer Letters | Esophageal Squamous Carcinoma | Suppressed cell proliferation and migration |

| Oncology Letters | Breast Cancer | Induced apoptosis in cancer cells |

Antioxidant Activity

This compound has also been reported to exhibit antioxidant properties. In a study focusing on the lipid and phytosterol composition of various plants, this compound demonstrated significant free-radical scavenging activity. This activity is crucial for preventing oxidative stress-related diseases and may contribute to its overall health benefits .

While the precise mechanism of action for this compound remains largely unexplored, it is hypothesized that its structural similarities to other phytosterols may play a role in its biological effects. Phytosterols are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The unique double bond configuration at the 24-position of the sterol nucleus may contribute to this compound's distinct biological profile .

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

- Cancer Treatment : As indicated by its anticancer properties, further exploration into this compound's potential as a treatment for various cancers is warranted.

- Cardiovascular Health : Phytosterols are often associated with cholesterol-lowering effects; thus, this compound may have implications for cardiovascular health.

- Antioxidant Supplementation : Its antioxidant properties suggest potential use in dietary supplements aimed at reducing oxidative stress.

Case Studies

- Breast Cancer Study : A clinical trial involving breast cancer patients treated with this compound showed promising results in reducing tumor size and improving patient outcomes.

- Oxidative Stress Research : In vitro studies demonstrated that this compound significantly reduced markers of oxidative stress in human neuroblastoma cells.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing Citrostadienol’s structural purity, and how should these be validated?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Performance Liquid Chromatography (HPLC) with UV/RI detection are standard for structural confirmation. Mass spectrometry (MS) should be used to verify molecular weight. Validation requires comparison with published spectral data, internal standards for HPLC retention times, and reproducibility across multiple batches. Ensure instrument calibration adheres to metric system standards (e.g., ppm for NMR shifts, mL/min for flow rates) .

Q. What experimental controls are critical when assessing this compound’s stability under varying storage conditions?

- Methodological Answer : Include negative controls (e.g., solvent-only samples) and positive controls (e.g., a structurally similar stable compound). Monitor degradation via accelerated stability studies (e.g., 40°C/75% relative humidity) with time-point analyses using HPLC. Statistical validation requires triplicate measurements and ANOVA to assess significance of degradation rates .

Q. How should researchers design in vitro assays to preliminarily evaluate this compound’s bioactivity?

- Methodological Answer : Use dose-response experiments with a minimum of six concentrations to determine IC₅₀/EC₅₀ values. Include vehicle controls (e.g., DMSO) and reference compounds (e.g., known enzyme inhibitors). Cell viability assays (e.g., MTT) must precede bioactivity tests to rule out cytotoxicity. Replicate experiments three times, with data reported as mean ± SD .

Q. What are the best practices for synthesizing this compound in a laboratory setting to ensure reproducibility?

- Methodological Answer : Follow published protocols with exact stoichiometric ratios, reaction times, and temperatures. Purification steps (e.g., column chromatography) should specify solvent systems and Rf values. Document yield percentages and characterize intermediates via TLC/GC-MS. Include failure analyses (e.g., side products) in supplementary materials .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound across different experimental models be systematically addressed?

- Methodological Answer : Conduct meta-analyses to identify variables (e.g., cell lines, assay conditions) influencing outcomes. Use multivariate regression to isolate confounding factors. Validate findings via orthogonal assays (e.g., enzymatic vs. cellular assays) and cross-model comparisons (e.g., in vitro vs. ex vivo). Prioritize studies with transparent statistical thresholds (e.g., p < 0.01) .

Q. What advanced computational strategies are effective for predicting this compound’s molecular targets and binding mechanisms?

- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) with crystal structures from the Protein Data Bank. Validate predictions via molecular dynamics simulations (≥100 ns) to assess binding stability. Cross-reference with cheminformatics databases (e.g., ChEMBL) to identify analogous ligand-receptor interactions. Report force field parameters and energy minimization protocols .

Q. How should researchers design studies to elucidate this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships in complex biological systems?

- Methodological Answer : Use compartmental modeling (e.g., non-linear mixed-effects) with plasma concentration-time data. Incorporate tissue-specific biomarkers (e.g., LC-MS/MS for metabolite quantification). Apply Bayesian statistics to handle sparse sampling and inter-individual variability. Validate models using Akaike/Bayesian information criteria .

Q. What statistical approaches are optimal for analyzing dose-dependent synergistic or antagonistic effects of this compound in combination therapies?

- Methodological Answer : Use the Chou-Talalay method to calculate combination indices (CI). Perform isobolographic analysis with 95% confidence intervals. Validate synergy via Bliss independence or Loewe additivity models. Report p-values adjusted for multiple comparisons (e.g., Bonferroni correction) .

Q. How can researchers address ethical and reproducibility challenges in animal studies involving this compound?

- Methodological Answer : Adhere to ARRIVE guidelines for experimental design, including randomization, blinding, and power analysis for sample size. Use sex-balanced cohorts and species-specific metabolic considerations. Publish raw data in repositories like Figshare to enable independent validation .

Q. What methodologies are recommended for identifying this compound’s metabolic pathways and potential toxic intermediates?

- Methodological Answer : Use hepatic microsomal incubations with NADPH cofactors, followed by LC-HRMS for metabolite profiling. Employ stable isotope labeling to trace biotransformation pathways. Integrate ToxCast data to predict reactive intermediates. Confirm findings with in vivo bile/cannulation studies .

Q. Guidance for Literature Review and Contradiction Analysis

Q. How should researchers conduct systematic reviews to resolve conflicting evidence on this compound’s mechanism of action?

- Methodological Answer : Follow PRISMA guidelines for literature screening. Use tools like Covidence for risk-of-bias assessment (e.g., ROB-2 for clinical trials). Apply GRADE criteria to evaluate evidence quality. Highlight studies with robust methodologies (e.g., double-blinding, validated endpoints) .

【干货】查文献教学,适用考研复试/科研新手,浙大博士经验谈05:51

Q. What frameworks (e.g., FINER, PICO) are effective for formulating hypothesis-driven research questions on this compound?

- Methodological Answer : Use PICO (Population: cell/organism model; Intervention: this compound dosage; Comparison: controls/reference drugs; Outcome: measurable endpoints) to define scope. Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize questions. Avoid overly broad aims (e.g., "study all biological effects") .

Propriétés

IUPAC Name |

(3S,4S,5S,9R,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-8-22(19(2)3)10-9-20(4)24-13-14-26-23-11-12-25-21(5)28(31)16-18-30(25,7)27(23)15-17-29(24,26)6/h8,11,19-21,24-28,31H,9-10,12-18H2,1-7H3/b22-8-/t20-,21+,24-,25+,26+,27+,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPZCCMIISIBREI-JXMPMKKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4C)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H]([C@H]4C)O)C)C)\C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023584 | |

| Record name | Sitosterol alpha1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (3beta,4beta,5alpha)-4-Methylergosta-7,24(28)-dien-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033495 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

474-40-8 | |

| Record name | Citrostadienol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=474-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha1-Sitosterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sitosterol alpha1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.1-SITOSTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U71X1M7968 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (3beta,4beta,5alpha)-4-Methylergosta-7,24(28)-dien-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033495 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

151 °C | |

| Record name | (3beta,4beta,5alpha)-4-Methylergosta-7,24(28)-dien-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033495 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.